Di-tert-butyl(methyl)phosphonium tetrafluoroborate

Catalog No.
S802274
CAS No.
479094-62-7
M.F
C9H22BF4P
M. Wt
248.05 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Di-tert-butyl(methyl)phosphonium tetrafluoroborate

CAS Number

479094-62-7

Product Name

Di-tert-butyl(methyl)phosphonium tetrafluoroborate

IUPAC Name

ditert-butyl(methyl)phosphanium;tetrafluoroborate

Molecular Formula

C9H22BF4P

Molecular Weight

248.05 g/mol

InChI

InChI=1S/C9H21P.BF4/c1-8(2,3)10(7)9(4,5)6;2-1(3,4)5/h1-7H3;/q;-1/p+1

InChI Key

BRDLRXCAHKUWJS-UHFFFAOYSA-O

SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C

Canonical SMILES

[B-](F)(F)(F)F.CC(C)(C)[PH+](C)C(C)(C)C

Precursor for Nantenine Analog Synthesis

One application of Di-tert-butyl(methyl)phosphonium tetrafluoroborate involves its role as a precursor in the synthesis of nantenine analogs bearing a C4 phenyl substituent. Nantenine is a natural alkaloid with potential therapeutic applications. Researchers have found that nantenine analogs with specific modifications can exhibit affinity for the 5-HT2B receptor, which is implicated in various neurological disorders [].

The Di-tert-butyl(methyl)phosphonium tetrafluoroborate serves as a starting material in a multi-step process to create these nantenine analogs. The specific details of this application are not widely published, but it highlights the potential of this compound in the development of new drug candidates.

Palladium-Catalyzed Borylation

Another research application of Di-tert-butyl(methyl)phosphonium tetrafluoroborate lies in its use as a catalyst for organic reactions. Specifically, it can be employed in palladium-catalyzed borylation reactions. Borylation is a chemical process that introduces a boron atom into a molecule. This technique is valuable for creating complex organic molecules with specific properties.

In this application, Di-tert-butyl(methyl)phosphonium tetrafluoroborate functions as a catalyst activator. It helps activate the palladium catalyst, which then promotes the borylation reaction of primary alkyl electrophiles (molecules with a reactive alkyl group, such as bromides, iodides, or tosylates) using bis(pinacolato)diboron or bis(neopentyl glycolato)diboron as the boron source [].

Molecular Structure Analysis

The DTBMP molecule consists of a central phosphorus atom (P) bonded to four groups:

  • Three tert-butyl groups (t-Bu), which are bulky groups consisting of a central carbon atom surrounded by three methyl groups (CH3).
  • A methyl group (CH3).
  • A tetrafluoroborate anion (BF4-), which is a weakly coordinating anion due to the high electronegativity of fluorine.

The P-C bonds between the phosphorus and the three tert-butyl groups are classified as C-P single bonds. The P-C bond with the methyl group can also be considered a C-P single bond. The positive charge on the phosphorus atom is balanced by the negative charge on the tetrafluoroborate anion.

A key feature of the molecule is the steric hindrance caused by the bulky tert-butyl groups. This steric bulk makes DTBMP a hindered base, meaning it is less likely to participate in reactions where it donates a lone pair of electrons from the phosphorus atom [].


Chemical Reactions Analysis

DTBMP is primarily used as a precursor for the synthesis of other compounds. Here are two examples of its applications:

  • Synthesis of Nantenine Analogs: DTBMP can be used to prepare a precursor for nantenine analogs, which are a class of natural products with potential therapeutic applications. The reaction involves the formation of a carbon-carbon bond between the DTBMP-derived intermediate and an aromatic ring [].

Reaction (reference 1):

(CH3)3C-P(CH3)(t-Bu)2 + Ar-X → Ar-CH2-P(CH3)(t-Bu)2 + XBF4

Where:

  • Ar-X is an aromatic halide (Cl, Br, I)
  • Ar-CH2-P(CH3)(t-Bu)2 is the nantenine precursor
  • Palladium-Catalyzed Borylation: DTBMP can be used as a ligand in palladium-catalyzed borylation reactions. These reactions involve the introduction of a boron group (-B(pin)) onto an organic molecule. The bulky tert-butyl groups in DTBMP help to stabilize the palladium catalyst and improve the selectivity of the reaction [].

Physical And Chemical Properties Analysis

  • Physical State: Likely a solid at room temperature due to the high molecular weight.
  • Solubility: Likely soluble in organic solvents due to the non-polar tert-butyl groups.
  • Stability: The tetrafluoroborate anion is stable under most conditions. The P-C bonds are also generally stable. However, the compound may decompose at high temperatures.

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (88.37%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (11.63%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (11.63%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (11.63%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-15

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